Cas no 1427397-80-5 (Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate)

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core with a chloro substituent at the 6-position and a methyl ester group at the 5-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The chloro and ester functional groups enhance its reactivity, enabling further derivatization through cross-coupling, nucleophilic substitution, or hydrolysis reactions. Its well-defined crystalline form ensures consistent purity and stability, facilitating precise applications in medicinal chemistry research. The compound’s versatility and synthetic utility make it a preferred choice for constructing complex heterocyclic frameworks.
Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate structure
1427397-80-5 structure
商品名:Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
CAS番号:1427397-80-5
MF:C9H7ClN2O2
メガワット:210.617080926895
CID:4599053

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
    • CHC39780
    • C77399
    • Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
    • インチ: 1S/C9H7ClN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3
    • InChIKey: JCKOVNAGISCXDZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=CN=CN2C=1C(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 43.6

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-373925-0.1g
methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
1427397-80-5 95%
0.1g
$706.0 2023-03-02
Enamine
EN300-373925-0.05g
methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
1427397-80-5 95%
0.05g
$541.0 2023-03-02
Enamine
EN300-373925-5.0g
methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
1427397-80-5 95%
5.0g
$5900.0 2023-03-02
1PlusChem
1P01BUQM-2.5g
methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
1427397-80-5 95%
2.5g
$4991.00 2024-06-20
1PlusChem
1P01BUQM-10g
methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
1427397-80-5 95%
10g
$10876.00 2024-06-20
1PlusChem
1P01BUQM-5g
methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
1427397-80-5 95%
5g
$7355.00 2024-06-20
Aaron
AR01BUYY-100mg
Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
1427397-80-5 95%
100mg
$996.00 2025-02-09
1PlusChem
1P01BUQM-50mg
methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
1427397-80-5 95%
50mg
$731.00 2024-06-20
A2B Chem LLC
AW31870-2.5g
methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
1427397-80-5 95%
2.5g
$4233.00 2024-04-20
Aaron
AR01BUYY-10g
methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
1427397-80-5 95%
10g
$12055.00 2023-12-16

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate 関連文献

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylateに関する追加情報

Recent Advances in the Synthesis and Applications of Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 1427397-80-5)

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 1427397-80-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in the design of novel pharmaceuticals, making it a focal point of ongoing research.

The synthesis of Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate has been optimized in recent years, with several research groups reporting improved methodologies for its production. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a high-yield, scalable synthesis route that utilizes palladium-catalyzed cross-coupling reactions, significantly enhancing the efficiency and purity of the final product. This advancement is critical for large-scale pharmaceutical applications, where consistency and yield are paramount.

In addition to its synthetic utility, Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate has been investigated for its role in the development of kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR, which are implicated in various cancers. These findings underscore the compound's potential as a scaffold for designing next-generation kinase inhibitors.

Furthermore, the compound's unique chemical structure has been exploited in the development of fluorescent probes for biological imaging. Researchers at the University of Cambridge (2023) reported the synthesis of a novel fluorescent derivative of Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate, which demonstrated exceptional photostability and selectivity for cellular imaging applications. This innovation opens new avenues for studying intracellular processes and drug-target interactions in real-time.

Despite these promising developments, challenges remain in the clinical translation of Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and preclinical studies. However, the compound's versatility and the recent advancements in its synthesis and applications position it as a valuable tool in the ongoing quest for novel therapeutic agents.

In conclusion, Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 1427397-80-5) represents a pivotal intermediate in medicinal chemistry, with broad applications in drug discovery and biological research. The latest studies highlight its potential in kinase inhibitor development, fluorescent probe design, and scalable synthesis, paving the way for future innovations in the field. Continued research into its derivatives and mechanisms of action will undoubtedly yield further breakthroughs in the coming years.

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